molecular formula C14H19N3O5 B6240081 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid CAS No. 2751621-09-5

2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid

Cat. No.: B6240081
CAS No.: 2751621-09-5
M. Wt: 309.3
InChI Key:
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Description

2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid is a complex organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a pyrimidine ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.

Scientific Research Applications

2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential as a drug candidate, particularly for its ability to interact with specific molecular targets.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

    2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}acetic acid: This compound is similar in structure but has an acetic acid group instead of a pyrimidine ring.

    tert-Butyl 4-(pyrimidin-4-yl)morpholine-3-carboxylate: This compound features a similar morpholine and pyrimidine structure but with different functional groups.

Uniqueness: 2-{4-[(tert-butoxy)carbonyl]morpholin-3-yl}pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

2751621-09-5

Molecular Formula

C14H19N3O5

Molecular Weight

309.3

Purity

95

Origin of Product

United States

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